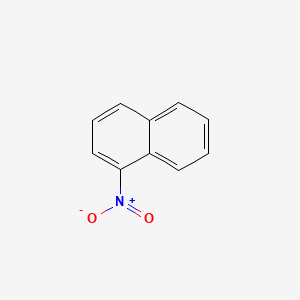
PF-2771
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-2771 is a potent, selective CENP-E inhibitor, this compound inhibits CENP-E motor activity with an IC50 of 16.1 ± 1.2 nM. in vitro: this compound is a potent, noncompetitive, selective inhibitor of CENP-E motor function。this compound is a specific CENP-E inhibitor critical to basal-like breast cancer tumor cell survival. in vivo: The in vivo EC50 of this compound for phospho-HH3-Ser10 elevation is estimated by the mathematical model to be 4.1 nM(free-drug concentration). The elevated phosphoHH3-Ser10 levels are responsive in a predicable fashion, consistent with a standard Hill function. The in vivo EC50 value is consistent with the in vitro cellular IC50 (11 nM) in the HCC1806 cell line as well as the biochemical potency (IC50, 16 nM).
Properties
Molecular Formula |
C29H36ClN5O4 |
|---|---|
Molecular Weight |
554.08 |
Synonyms |
PF2771; PF 2271 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)
